1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an indazole ring, and an azetidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of benzo[d][1,3]dioxole-5-carbonyl chloride, which is then reacted with an appropriate indazole derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carboxamide: A simpler analog that lacks the indazole and azetidine groups.
Indazole derivatives: Compounds that contain the indazole ring but lack the benzo[d][1,3]dioxole and azetidine groups.
Azetidine carboxamides: Compounds that contain the azetidine carboxamide group but lack the benzo[d][1,3]dioxole and indazole groups
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is unique due to its combination of three distinct moieties: benzo[d][1,3]dioxole, indazole, and azetidine carboxamide. This unique structure may confer specific properties and activities that are not observed in simpler analogs .
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-18(21-14-3-1-12-7-20-22-15(12)6-14)13-8-23(9-13)19(25)11-2-4-16-17(5-11)27-10-26-16/h1-7,13H,8-10H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFRJBZZTAGESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=C(C=C4)C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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